molecular formula C19H25NO B14196787 Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- CAS No. 835654-22-3

Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-

Cat. No.: B14196787
CAS No.: 835654-22-3
M. Wt: 283.4 g/mol
InChI Key: BPIRCYJEUBBYJY-UHFFFAOYSA-N
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Description

Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- is a chemical compound that belongs to the class of morpholines. Morpholines are organic compounds containing a six-membered ring with both oxygen and nitrogen atoms. This specific compound is characterized by the presence of a phenylethynyl group attached to a cycloheptyl ring, which is further connected to a morpholine moiety.

Preparation Methods

The synthesis of Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through various cyclization reactions.

    Attachment of the Phenylethynyl Group: The phenylethynyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Morpholine Moiety: The morpholine ring is formed through a cyclization reaction involving an amine and an epoxide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethynyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- involves its interaction with specific molecular targets. The phenylethynyl group is known to interact with various enzymes and receptors, modulating their activity. The cycloheptyl ring provides structural stability, while the morpholine moiety enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar compounds to Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- include:

  • Morpholine, 4-[1-(phenylethynyl)cyclohexyl]-
  • Morpholine, 4-[1-(phenylethynyl)cyclopentyl]-

These compounds share a similar core structure but differ in the size of the cycloalkyl ring. The unique feature of Morpholine, 4-[1-(phenylethynyl)cycloheptyl]- is its seven-membered cycloheptyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

835654-22-3

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

4-[1-(2-phenylethynyl)cycloheptyl]morpholine

InChI

InChI=1S/C19H25NO/c1-2-7-12-19(11-6-1,20-14-16-21-17-15-20)13-10-18-8-4-3-5-9-18/h3-5,8-9H,1-2,6-7,11-12,14-17H2

InChI Key

BPIRCYJEUBBYJY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C#CC2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

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